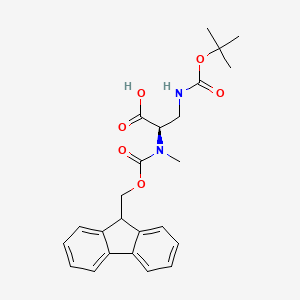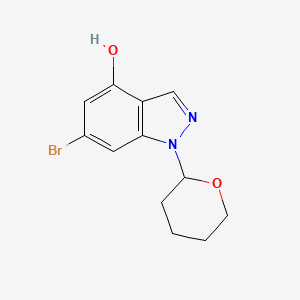![molecular formula C11H14N4O3 B14906494 n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique triazolo[4,3-a]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused to the pyridine ring imparts significant chemical stability and reactivity, making it a valuable scaffold for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine typically involves the formation of the triazolo[4,3-a]pyridine core followed by the introduction of the glycine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-a]pyridine ring system. This is followed by the alkylation of the nitrogen atom with a methyl group and subsequent attachment of the glycine moiety through an ethyl linker.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of commercially available starting materials and reagents, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities.
科学研究应用
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用机制
The mechanism of action of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]pyrazines: These derivatives also contain a triazole ring fused to a pyrazine ring and are studied for their potential medicinal applications.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds have a triazole ring fused to a quinoxaline ring and are known for their DNA intercalation properties.
Uniqueness
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine is unique due to its specific structural features, including the presence of the glycine moiety and the methyl group on the nitrogen atom
属性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
2-[methyl-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N4O3/c1-13(8-10(16)17)6-7-15-11(18)14-5-3-2-4-9(14)12-15/h2-5H,6-8H2,1H3,(H,16,17) |
InChI 键 |
HGJONEMAIIESTI-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN1C(=O)N2C=CC=CC2=N1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


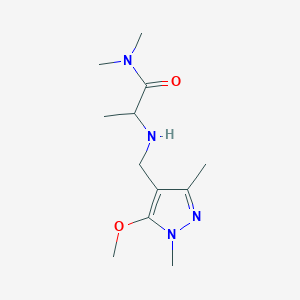
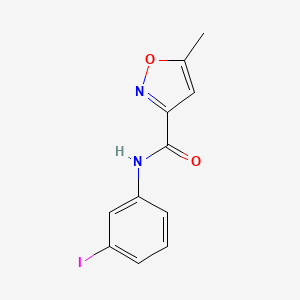
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
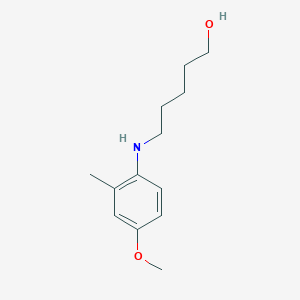
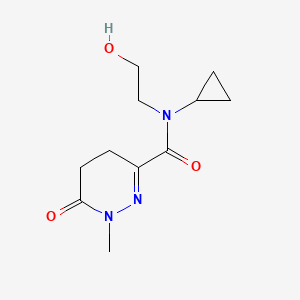
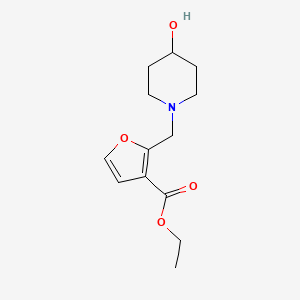
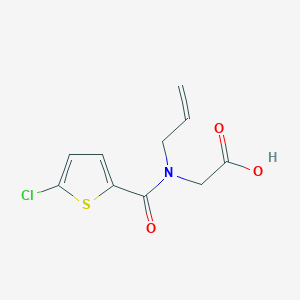

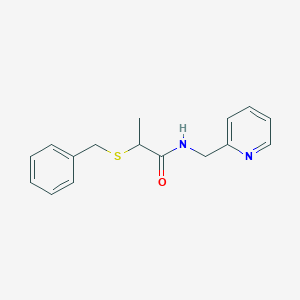
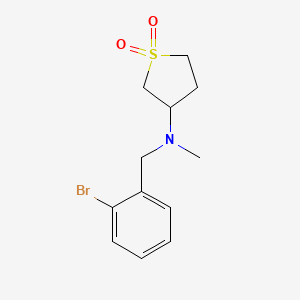
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
